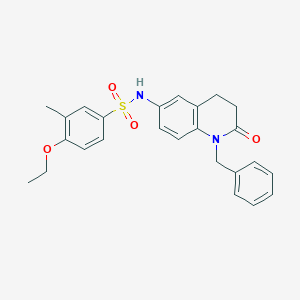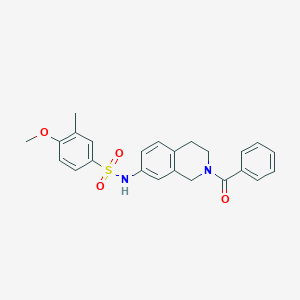![molecular formula C20H21NO5 B6493899 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one CAS No. 858764-21-3](/img/structure/B6493899.png)
3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one, also known as DMDC, is a naturally occurring chromenone compound found in a variety of plants, including the bark of the Chinese yew tree. It has been studied for its potential medicinal properties, including antioxidant, anti-inflammatory, and anticancer activities. In recent years, DMDC has been gaining attention for its ability to modulate the activity of various enzymes, receptors, and other proteins involved in signal transduction pathways.
科学研究应用
3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one has been studied for its potential medicinal properties, including antioxidant, anti-inflammatory, and anticancer activities. In particular, this compound has been shown to inhibit the growth of several cancer cell lines, including those of breast, prostate, and colon cancer. Additionally, this compound has been found to reduce inflammation in animal models of rheumatoid arthritis and to protect against oxidative stress in cells.
作用机制
Target of Action
The primary targets of this compound are PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various biological processes. For instance, PTPN1 is involved in insulin signaling, while ALOX enzymes are implicated in the metabolism of arachidonic acid, a key player in inflammatory responses.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activity . The exact nature of these interactions and the resulting changes in target function are subject to ongoing research.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, modulation of PTPN1 can influence insulin signaling pathways, while changes in ALOX enzyme activity can alter arachidonic acid metabolism . These alterations can have downstream effects on cellular processes such as glucose uptake and inflammation.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties influence its bioavailability. For instance, its logP value indicates its lipophilicity, which can affect absorption and distribution . Its interactions with cytochrome P450 enzymes can influence its metabolism, and its clearance rate can provide information about its excretion . .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, modulation of PTPN1 could potentially influence insulin sensitivity, while alterations in ALOX enzyme activity could affect inflammatory responses
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and distribution . Additionally, the presence of other compounds can influence its metabolism, potentially leading to drug-drug interactions.
实验室实验的优点和局限性
The advantages of using 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one in laboratory experiments include its low toxicity and its ability to modulate the activity of various enzymes, receptors, and other proteins involved in signal transduction pathways. Additionally, this compound is relatively easy to synthesize from commercially available starting materials. The main limitation of using this compound in laboratory experiments is that its effects on biochemical and physiological processes are not yet fully understood.
未来方向
The future directions for research on 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one include further elucidation of its mechanism of action, further investigation of its effects on biochemical and physiological processes, and further exploration of its potential therapeutic applications. Additionally, further research is needed to assess the safety and efficacy of this compound for therapeutic use in humans. Finally, further research is needed to explore the potential synergistic effects of this compound when combined with other compounds or drugs.
合成方法
3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one can be synthesized from commercially available starting materials in a two-step process. The first step involves the reaction of 3,4-dimethoxyphenol and dimethylaminomethyl chloride to form the corresponding chromenone. The second step involves the hydrolysis of the chromenone with an alkaline solution, such as sodium hydroxide, to yield this compound.
生化分析
Biochemical Properties
3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2), influencing its activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound exhibit cytotoxicity against carcinoma cell lines, indicating its potential as an anti-cancer agent . Additionally, it can modulate gene expression, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates them. This binding can lead to changes in gene expression, as seen in its interaction with CDK2 . The compound’s ability to modulate enzyme activity and gene expression highlights its potential in therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, affecting its efficacy. Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity. At higher doses, it can cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safe use in research and potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy . The detailed study of its metabolic pathways is essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding these processes is vital for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(2)10-14-16(22)7-6-13-19(23)15(11-26-20(13)14)12-5-8-17(24-3)18(9-12)25-4/h5-9,11,22H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTIKNIEOHPCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6493832.png)
![N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493842.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6493849.png)
![1-(azepan-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6493856.png)
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6493870.png)

![1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6493891.png)
![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6493896.png)
![6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one](/img/structure/B6493908.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B6493909.png)
![5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B6493914.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline](/img/structure/B6493921.png)
![methyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B6493929.png)